3-Aminocyclohexanone
Overview
Description
3-Aminocyclohexanone is an organic compound with the molecular formula C6H11NO It is a cyclic ketone with an amino group attached to the third carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3-Aminocyclohexanone is through the reductive amination of 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclohexanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-nitrocyclohexanone.
Reduction: The ketone group can be reduced to form 3-aminocyclohexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Nitrocyclohexanone
Reduction: 3-Aminocyclohexanol
Substitution: Various substituted cyclohexanone derivatives
Scientific Research Applications
3-Aminocyclohexanone has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Aminocyclohexanone depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved can vary depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A cyclic ketone with a similar structure but lacking the amino group.
3-Aminocyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.
3-Aminocycloheptanone: A similar compound with a seven-membered ring.
Uniqueness
3-Aminocyclohexanone is unique due to the presence of both an amino group and a ketone group on a six-membered ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-aminocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBBDDWCPOFASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619179 | |
Record name | 3-Aminocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-74-1 | |
Record name | 3-Aminocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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